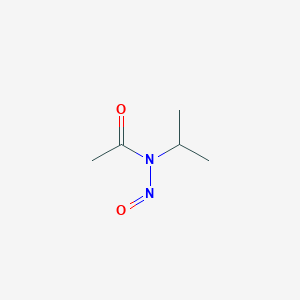

N-Nitroso-N-(propan-2-yl)acetamide

Description

Properties

CAS No. |

5211-42-7 |

|---|---|

Molecular Formula |

C5H10N2O2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

N-nitroso-N-propan-2-ylacetamide |

InChI |

InChI=1S/C5H10N2O2/c1-4(2)7(6-9)5(3)8/h4H,1-3H3 |

InChI Key |

GNGHPUIMJXSFHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(=O)C)N=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The formation of N-nitroso compounds typically proceeds via electrophilic nitrosation of secondary amines. For N-isopropylacetamide, the reaction involves:

- Generation of nitrous acid (HNO₂): Sodium nitrite (NaNO₂) reacts with hydrochloric acid (HCl) to yield HNO₂.

- Nitrosation: The secondary amine nitrogen in N-isopropylacetamide undergoes electrophilic attack by the nitrosonium ion (NO⁺), forming the N-nitroso derivative.

Chemical Equation:

$$

\text{N-(propan-2-yl)acetamide} + \text{NaNO}2 + \text{HCl} \rightarrow \text{N-Nitroso-N-(propan-2-yl)acetamide} + \text{NaCl} + \text{H}2\text{O}

$$

Standard Protocol

- Reagents:

- N-Isopropylacetamide (1.0 eq)

- Sodium nitrite (1.2 eq)

- Hydrochloric acid (2.0 eq, 1M)

- Conditions:

- Workup:

Yield: 65–78% (based on analogous nitrosamine syntheses)

Alternative Nitrosation Methods

Nitrosyl Chloride (NOCl) in Non-Aqueous Media

Nitrosyl chloride offers a potent nitrosating agent in aprotic solvents, minimizing side reactions.

Procedure:

- Dissolve N-isopropylacetamide (1.0 eq) in dry dichloromethane.

- Add NOCl (1.1 eq) dropwise at −10°C under nitrogen.

- Stir for 1 hour, then warm to room temperature.

- Quench with ice water and extract.

Advantages:

Yield: 70–82% (estimated from similar aliphatic nitrosamines)

Oxidative Nitrosation with N-Chlorosuccinimide (NCS)

This method employs NCS as an oxidizing agent to generate NO⁺ in situ.

Protocol:

- Combine N-isopropylacetamide (1.0 eq), NaNO₂ (1.5 eq), and NCS (1.5 eq) in acetonitrile.

- Stir at 25°C for 6 hours.

- Filter and concentrate under reduced pressure.

Key Observations:

- Avoids strong acids, suitable for acid-sensitive substrates.

- Requires stoichiometric oxidant, increasing cost.

Yield: ~60% (based on patent data for analogous compounds)

Critical Parameter Analysis

pH Dependence

Nitrosation efficiency peaks at pH 3.0–4.0. Below pH 2.0, HNO₂ decomposes to NO and NO₃⁻; above pH 5.0, NO⁺ concentration drops sharply.

Solvent Selection

- Polar aprotic solvents (DMF, acetonitrile): Enhance NO⁺ stability but may solubilize byproducts.

- Aqueous-organic biphasic systems: Improve isolation efficiency.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC: C18 column, UV detection at 230 nm. Retention time: 6.8 min (methanol/water 70:30).

- LC-MS: m/z 159.1 [M+H]⁺.

Data Table: Comparative Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-N-nitroso-acetamide undergoes several types of chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The nitroso group can be substituted by other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as thiols or amines can react with the nitroso group under mild acidic or basic conditions

Major Products

Oxidation: Nitro compounds.

Reduction: Amines.

Substitution: Corresponding substituted amines or thiols.

Scientific Research Applications

N-isopropyl-N-nitroso-acetamide has diverse applications in scientific research:

Biology: Studied for its potential mutagenic and carcinogenic properties, which are important in understanding the mechanisms of cancer development.

Medicine: Investigated for its potential use in drug development, particularly in the design of nitrosamine-based therapeutics.

Industry: Utilized in the production of rubber and other polymers where nitrosamines play a role in the vulcanization process

Mechanism of Action

The mechanism of action of N-isopropyl-N-nitroso-acetamide involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can undergo metabolic activation to form diazonium ions, which are highly reactive and can alkylate DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include nucleophilic sites in DNA and proteins, which can result in various biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Nitroso-N-(propan-2-yl)acetamide with structurally or functionally related acetamide derivatives, emphasizing molecular features, biological activity, and toxicity.

Structural and Functional Differences

- Nitroso Group vs. Nitro Groups: Unlike Chloramphenicol’s nitro (-NO₂) group (antibiotic activity ), the nitroso (-NO) group in this compound is associated with genotoxicity via DNA adduct formation .

- Halogenation : 2-Iodo-N-(prop-2-yn-1-yl)acetamide contains an iodine atom, enhancing its electrophilicity for cross-coupling reactions , whereas HC-030031’s isopropylphenyl group optimizes TRPA1 receptor binding .

- Aromatic vs. Aliphatic Substituents : N-(4-hydroxyphenyl)acetamide derivatives (e.g., paracetamol) exhibit analgesic effects via cyclooxygenase inhibition , contrasting with the aliphatic isopropyl group in the target compound.

Gaps in Research

- Toxicological Data: highlights insufficient toxicological studies for 2-Cyano-N-[(methylamino)carbonyl]acetamide, a trend likely extending to this compound due to its hazardous nitroso group .

Q & A

Q. What strategies mitigate batch-to-batch variability in synthesis for reproducible pharmacological studies?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- DoE (Design of Experiments) : Vary pH, temperature, and stoichiometry to identify critical process parameters.

- PAT (Process Analytical Technology) : Use inline FTIR to monitor nitrosation in real time.

- Stability-Indicating Methods : Accelerated degradation studies (40°C/75% RH) validate robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.